Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel-

Description

Introduction to Cyclohexanecarboxylic Acid, 1,3-Dimethyl-, Methyl Ester, (1R,3R)-rel-

Structural Identification and Nomenclature

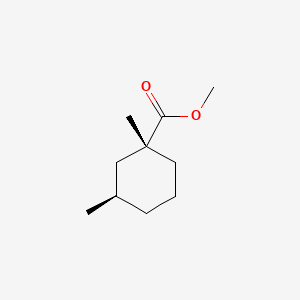

The compound is systematically named cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- under IUPAC nomenclature. Its molecular formula is C₁₀H₁₈O₂ , with a molecular weight of 170.25 g/mol . The structure comprises a cyclohexane ring substituted at positions 1 and 3 with methyl groups and a methyl ester (-COOCH₃) functional group. The stereochemical descriptor “(1R,3R)-rel-” indicates the relative configuration of the two chiral centers, where both methyl groups occupy specific spatial orientations relative to the ester moiety.

Structural Features:

- Cyclohexane backbone : A six-membered carbon ring in a chair conformation, minimizing steric strain.

- Substituents :

- Two methyl groups at positions 1 and 3.

- A methyl ester group attached to the carboxylic carbon.

- Stereochemistry : The (1R,3R) configuration dictates the axial or equatorial positioning of substituents, influencing conformational stability .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| CAS Registry Number | 38864-04-5 | |

| IUPAC Name | Methyl (1R,3R)-1,3-dimethylcyclohexanecarboxylate |

The ester functional group enhances the compound’s volatility compared to its carboxylic acid counterpart, making it suitable for applications in fragrance intermediates or solvent systems .

Historical Context in Organic Chemistry Research

Disubstituted cyclohexane derivatives gained prominence in the mid-20th century as models for studying steric effects and conformational analysis. The synthesis of 1,3-dimethylcyclohexanecarboxylates emerged alongside advancements in stereoselective catalysis, particularly in the context of resolving enantiomers and diastereomers. Early work by Barton and Hassel on cyclohexane conformations laid the groundwork for understanding how substituent positioning affects reactivity .

The methyl ester variant, specifically, became a benchmark for investigating:

- Steric hindrance : The 1,3-dimethyl groups create torsional strain in certain conformers, influencing reaction pathways.

- Stereoelectronic effects : Electron density redistribution between the ester carbonyl and methyl substituents modulates nucleophilic acyl substitution kinetics .

Industrial interest in this compound grew due to its utility as a chiral building block in pharmaceuticals and agrochemicals, where stereochemical purity is critical .

Significance of Stereochemical Configuration

The (1R,3R)-rel- configuration confers distinct physicochemical properties compared to other stereoisomers. Key considerations include:

Reactivity Implications:

- Ester hydrolysis : The equatorial positioning of the 3R-methyl group shields the ester carbonyl from nucleophilic attack, slowing hydrolysis rates compared to less hindered analogs.

- Stereoselective reactions : Chiral catalysts differentiate between the enantiomeric faces of the molecule, enabling asymmetric synthesis of derivatives .

Spectroscopic Differentiation:

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling constants between axial and equatorial protons, aiding in stereochemical assignment. For example, the axial 1R-methyl group exhibits upfield shifts due to shielding by adjacent equatorial hydrogens .

Properties

CAS No. |

38864-04-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl (1R,3R)-1,3-dimethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H18O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h8H,4-7H2,1-3H3/t8-,10-/m1/s1 |

InChI Key |

NOUTXABQGMIWME-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@](C1)(C)C(=O)OC |

Canonical SMILES |

CC1CCCC(C1)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction Followed by Hydrogenation

- A notable method involves a [2+4] Diels-Alder cycloaddition between 1,3-butadiene and acrylic acid to form 3-cyclohexene-1-carboxylic acid.

- Subsequent catalytic hydrogenation (using Pd or Pt catalysts) saturates the ring, yielding cyclohexanecarboxylic acid derivatives.

- This method is advantageous due to high yields (>95%) and minimal side reactions.

- Solvents such as toluene, benzene, or alcohols (methanol, ethanol) are used, with reaction temperatures ranging from room temperature to 200°C.

- Polymerization inhibitors like hydroquinone may be added to prevent side polymer formation during the Diels-Alder step.

Carboxylation of Cyclohexyl Magnesium Chloride

- Another classical approach involves the carboxylation of cyclohexyl magnesium chloride (a Grignard reagent) with carbon dioxide, followed by acid workup.

- This method is less stereoselective and more suited for racemic mixtures.

Data Table: Summary of Preparation Methods

| Preparation Step | Method/Conditions | Yield/Purity | Notes |

|---|---|---|---|

| Esterification | 3-methylcyclohexanecarboxylic acid + MeOH + H2SO4, reflux | High yield; mixture of isomers | Requires separation for (1R,3R)-rel- isomer |

| Stereoisomer Separation | Chiral HPLC, fractional crystallization | >99% purity achievable | Essential for stereochemical purity |

| Diels-Alder + Hydrogenation | 1,3-butadiene + acrylic acid, Pd/Pt catalyst, 25–200°C | >95% yield | Produces acid precursor with minimal side products |

| Grignard Carboxylation | Cyclohexyl MgCl + CO2, acid workup | Moderate yield | Less stereoselective |

| Industrial Continuous Flow Esterification | Acid + MeOH + catalyst, controlled temp/pressure | High yield, scalable | Efficient for large-scale production |

Research Findings and Analytical Techniques

- Stereochemical Purity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography are standard for confirming the stereochemical configuration and purity of the (1R,3R)-rel- isomer.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to detect and quantify isomeric composition in mixtures.

- Spectroscopic Characterization: IR and UV-Vis spectroscopy confirm functional groups and purity.

- Yield Optimization: Use of polymerization inhibitors and solvent choice during Diels-Alder reaction improves yield and reduces impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methyl groups on the cyclohexane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexanemethanol.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Fragrance Industry

One of the primary applications of cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester is as a fragrance material. It is utilized in the formulation of perfumes due to its pleasant scent profile. The compound is characterized by its ability to mimic various natural fragrances and is often included in formulations for personal care products.

- Case Study : A patent (WO1994013766A2) details the use of dimethyl-cyclohexanecarboxylic acid esters in perfumery, emphasizing their role as fragrance materials that enhance the olfactory experience in various products . This patent outlines several formulations that incorporate these esters to achieve desired scent characteristics.

Toxicological Assessments

The safety profile of cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester has been evaluated through various toxicological studies. These assessments are crucial for determining its suitability for use in consumer products.

- Toxicological Findings : According to a report from the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), this compound was found to be non-genotoxic with a margin of exposure greater than 100 for repeated dose toxicity endpoints . Additionally, it showed no significant skin sensitization potential in studies involving murine local lymph node assays .

Environmental Impact Studies

Environmental assessments have been conducted to evaluate the ecological risks associated with cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester. These studies are essential for regulatory compliance and ensuring minimal environmental impact.

- Ecotoxicological Data : Research indicates that the compound does not meet the criteria for persistent bioaccumulative toxic substances (PBT) under environmental standards set by the International Fragrance Association (IFRA) . The risk quotients based on current usage volumes in Europe and North America were found to be less than 1, indicating a low environmental risk.

Chemical Synthesis Applications

Beyond its use in fragrances and safety assessments, cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester serves as an intermediate in various chemical syntheses. Its structural properties make it a valuable building block in organic chemistry.

- Synthesis Pathways : The compound can be utilized in multi-step synthesis processes where it acts as a precursor for more complex molecules. For instance, it has been involved in reactions leading to the development of arginase inhibitors which are relevant in medical research .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methyl groups on the cyclohexane ring may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Observations:

- Functional Group Influence: The target compound lacks oxygenated (e.g., ketone ) or nitrogenous (e.g., amino ) substituents, rendering it less polar than analogues like the 3-amino or 2-oxo derivatives. This impacts solubility and volatility, making it more suitable for non-polar applications like fragrances.

- Stereochemical Effects : The (1R,3R)-rel- configuration distinguishes it from isomers such as (1R,3S)-rel- (present in Glade PISO Mango BULK ), which may exhibit different odor profiles or metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound (C₁₀H₁₈O₂; MW 170.25 g/mol) is lighter than dicarboxylate derivatives (e.g., dimethyl 1,3-cyclohexanedicarboxylate, C₁₀H₁₄O₄; MW 214.22 g/mol) , suggesting higher volatility.

- Boiling Point: Esters like methyl 3-aminocyclohexanecarboxylate (MW 173.24 g/mol) have reported boiling points >200°C , implying similar thermal stability for the target compound.

Biological Activity

Cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester, (1R,3R)-rel- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antioxidant, and anti-inflammatory effects, as well as its safety profile based on diverse research findings.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.23 g/mol

- CAS Number : [Not specified in the sources]

- Structure : The compound features a cyclohexane ring with two methyl groups and a carboxylic acid ester functional group.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various cyclohexanecarboxylic acid derivatives. While specific data on the (1R,3R)-rel- is limited, related compounds have shown significant antibacterial activity against various pathogens. For instance:

- A study reported that certain cyclohexanecarboxylic acids exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .

Antioxidant Activity

The antioxidant capacity of cyclohexanecarboxylic acids has been investigated using several assays. While direct studies on (1R,3R)-rel- are scarce, similar compounds have demonstrated:

- High radical scavenging activity in methanol extracts at concentrations up to 1000 μg/ml .

- The presence of phenolic compounds correlating with enhanced antioxidant activity.

Anti-inflammatory Activity

Anti-inflammatory properties are critical for evaluating the therapeutic potential of any compound. Cyclohexanecarboxylic acid derivatives have been shown to:

- Inhibit the production of pro-inflammatory cytokines.

- Exhibit IC50 values indicating their effectiveness in reducing inflammation .

Genotoxicity and Toxicity Assessments

Safety assessments are crucial for determining the viability of cyclohexanecarboxylic acid derivatives for human use:

- The compound has been evaluated for genotoxicity and found not to present concerns based on bacterial reverse mutation assays .

- Repeated dose toxicity studies indicated a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day .

Skin Sensitization and Environmental Impact

Data suggest that cyclohexanecarboxylic acid derivatives do not possess skin sensitization potential up to certain concentrations. Environmental assessments have classified these compounds as non-Persistent Bioaccumulative Toxic (PBT), indicating low risk in ecological contexts .

Case Studies and Research Findings

Q & A

What are the optimal synthetic routes for achieving high enantiomeric purity of (1R,3R)-rel-1,3-dimethylcyclohexanecarboxylic acid methyl ester?

Level: Basic (Methodological Synthesis)

Answer:

The synthesis of this compound requires careful control of stereochemistry due to the presence of two chiral centers. Key approaches include:

- Stereoselective alkylation : Use chiral auxiliaries or catalysts to direct methylation at C1 and C3 positions. For example, Evans oxazolidinone-mediated alkylation can enhance diastereoselectivity .

- Enzymatic resolution : Lipase-catalyzed transesterification of racemic mixtures to separate enantiomers. This method is cited in resolving structurally similar esters (e.g., 3-methylcyclohexanecarboxylates) .

- Post-synthetic purification : Chiral chromatography (e.g., Chiralpak® IA/IB columns) is critical for isolating the (1R,3R)-rel- isomer from mixtures containing 15–20% of the (1R,3S)-rel- isomer, as noted in regulatory listings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.